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molecular formula C12H14 B8743858 1H-Indene, 1-(1-methylethyl)- CAS No. 94581-32-5

1H-Indene, 1-(1-methylethyl)-

Cat. No. B8743858
M. Wt: 158.24 g/mol
InChI Key: VTACPFVLSHWTGG-UHFFFAOYSA-N
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Patent
US04666925

Procedure details

n-Butyl lithium (37 ml in hexane) was added to a solution of 1H-indene (6.30 ml) in anhydrous diethyl ether (40 ml) under nitrogen atmosphere at 15° C. The solution was stirred at room temperature for 10 min, 2-bromopropane (18.8 g) in anhydrous ether (100 ml) was added, and stirring was continued for 72 hours. Water (30 ml) was added, the phases were separated, and the aqueous phase was extracted with ether. The combined ether solutions was washed with water, dried (MgSO4) and condensed. The residue was distilled (50°-55° C., 0.03 mmHg) to give 1-isopropyl-1H-indene (5.95 g).
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.[CH2:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.BrC(C)C.O>C(OCC)C>[CH:2]([CH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.3 mL
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
18.8 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
WASH
Type
WASH
Details
The combined ether solutions was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(MgSO4) and condensed
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (50°-55° C., 0.03 mmHg)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)C1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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